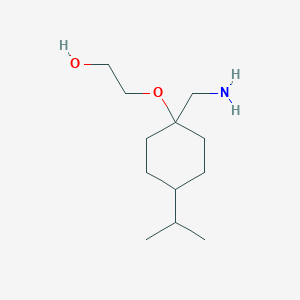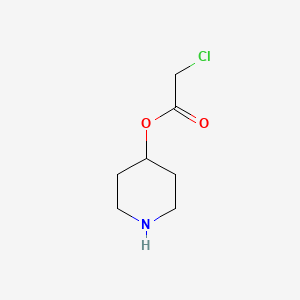
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C12H25NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an isopropyl group, connected to an ethan-1-ol moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-isopropylcyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 1-(aminomethyl)-4-isopropylcyclohexane.
Etherification: The intermediate is then reacted with ethylene oxide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the isopropyl group may enhance lipophilicity and membrane permeability. The ether linkage provides flexibility to the molecule, allowing it to adopt various conformations for optimal binding.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethoxy)ethanol: A similar compound with an ethoxy group instead of a cyclohexyl ring.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group instead of an aminomethyl group.
Uniqueness
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol is unique due to its combination of a cyclohexyl ring with an aminomethyl group and an isopropyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3 |
Clave InChI |
XPGBNZZPOHMGCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)(CN)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)




![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)

![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)




![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)

